molecular formula C9H9NO4 B017748 4-Ethyl-3-nitrobenzoic acid CAS No. 103440-95-5

4-Ethyl-3-nitrobenzoic acid

Cat. No.: B017748
CAS No.: 103440-95-5
M. Wt: 195.17 g/mol
InChI Key: DUTYVLOGZGRKMA-UHFFFAOYSA-N
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Description

4-Ethyl-3-nitrobenzoic acid is an organic compound with the molecular formula C₉H₉NO₄ It is a derivative of benzoic acid, characterized by the presence of an ethyl group at the fourth position and a nitro group at the third position on the benzene ring

Mechanism of Action

Target of Action

4-Ethyl-3-nitrobenzoic acid is a nitro compound, which is a class of nitrogen derivatives . The primary targets of nitro compounds are typically organic bases, such as amines . These bases can accept the hydrogen ions donated by carboxylic acids, which is a characteristic of nitro compounds .

Mode of Action

The nitro group in this compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character results in the compound interacting with its targets through hydrogen ion donation . The reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .

Biochemical Pathways

Nitro compounds in general can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These processes suggest that this compound could potentially interact with similar biochemical pathways.

Pharmacokinetics

The polar character of the nitro group in nitro compounds results in lower volatility compared to ketones of about the same molecular weight . This could potentially impact the compound’s bioavailability.

Result of Action

The donation of hydrogen ions to bases, resulting in neutralization reactions, suggests that the compound could potentially alter the ph balance within a cellular environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the amount of water present in the reaction environment can affect the equilibrium position and thus impact the final yield of the product . Additionally, the temperature of the environment can also influence the compound’s reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyl-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-ethylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of by-products . Another method involves the oxidation of 4-ethyl-3-nitrotoluene using oxidizing agents such as potassium permanganate or chromic acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow synthesis techniques to optimize yield and purity. These methods utilize advanced catalytic systems and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Nitric acid, sulfuric acid, low temperatures.

    Oxidation: Potassium permanganate, chromic acid, acidic medium.

Major Products Formed:

    Reduction: 4-Ethyl-3-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: 4-Carboxy-3-nitrobenzoic acid.

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-3-nitrobenzoic acid’s combination of an ethyl and a nitro group on the benzene ring imparts unique chemical properties, such as increased lipophilicity and specific reactivity patterns. These characteristics make it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

4-ethyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTYVLOGZGRKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429096
Record name 4-ethyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103440-95-5
Record name 4-ethyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-3-nitrobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 4-ethyl benzoic acid (4.53 g, 30.16 mmol) in concentrated sulfuric acid (24 mL) at 0° C. was added nitric acid (12 mL). The mixture was stirred for 1.5 h at 0° C. Poured into ice water, filtered and dried the solid to give 5.79 g of the title compound (98%). 1H NMR (400 MHz, DMSO-d6): δ 1.23 (3H, t, J=7.2 Hz), 2.88 (2H, q, J=7.2 Hz), 7.67 (1H, d, J=8.0 Hz), 8.15 (1H, dd, J=1.6, 8.0 Hz), 8.36 (1H, d, J=1.6 Hz).
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Synthesis routes and methods II

Procedure details

4-Ethylbenzoic acid (20 g, 133 mmol) was ice-cooled and fuming nitric acid (94%, d=1.50, 50 ml) was dropwise added thereto for 40 min. The mixture was stirred at 4-5° C. for 1.25 hr. The resulting yellow suspension was poured into ice-water and the precipitated crystals were collected by filtration. The crystals were dissolved in ethanol, and water was added for recrystallization to give the objective compound (24.6 g, 94.8%) as colorless crystals.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
94.8%

Synthesis routes and methods III

Procedure details

4-Ethylbenzoic acid (12.0 g, 79.9 mmol) was added portionwise to fuming nitric acid (62 mL) with stirring at room temperature. Following the addition, the mixture was poured into water (500 mL), stirred, and extracted with ethyl acetate (300 mL). Saturated brine (150 mL) was added and the mixture shaken then separated. The organic solution was washed with brine then dried over magnesium sulfate. Filtration, removal of the solvent by rotovap under reduced pressure, and trituration of the residue in hexane afforded the product (13.3 g); pure after recrystallization from hexane/ethyl acetate.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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